1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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Description
1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.08954328 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Silver-Catalyzed Synthesis : An efficient silver triflate-catalyzed tandem hydroamination/hydroarylation cascade is described for generating 1'-allylspiro[indene-1,2'-indolin]-3'-ones, which are structurally related to 1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. This novel class of molecules possesses the privileged indene and indolin-3-one scaffold, suggesting possible pharmacological applications (Mothe et al., 2014).
Rhodium-Catalyzed Allylation : The rhodium(III)-catalyzed selective C–H allylations of indolines and indoles with 4-vinyl-1,3-dioxolan-2-one at room temperature are described. These transformations provide direct and efficient formation of indolic scaffolds containing an allylic alcohol group (Sharma et al., 2015).
Pharmacological Potential
Potential Anticonvulsants : A study synthesized spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and tested them for anticonvulsant activity. These compounds showed the ability to protect mice against electrically and chemically induced seizures, indicating their potential as anticonvulsants (Rajopadhye & Popp, 1988).
Sedative–Hypnotic Profile : Isatin derivatives, including dioxolane ketals, were studied for their sedative, hypnotic, and anesthetic effects. The dioxolane ketals were more potent than dioxane ketals for inducing sedative-hypnotic states, suggesting their potential for development into new drugs acting on the central nervous system (Zapata-Sudo et al., 2007).
Other Applications
Synthesis of Novel Hydroxamic Acids : A series of 2-oxoindoline-based hydroxamic acids displayed potent cytotoxicity against several cancer cell lines and exhibited good inhibition against histone-H3 and histone-H4 deacetylation. These findings suggest their relevance in cancer research and therapy (Huong et al., 2015).
Chemical Synthesis and Analysis : Various studies have focused on the synthesis and analysis of compounds structurally related to this compound, exploring their properties and potential applications in organic chemistry and materials science (Dénès et al., 2014).
Properties
IUPAC Name |
1'-prop-2-enylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-7-14-11-6-4-3-5-10(11)13(12(14)15)16-8-9-17-13/h2-6H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOFJTSJOCTAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3(C1=O)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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